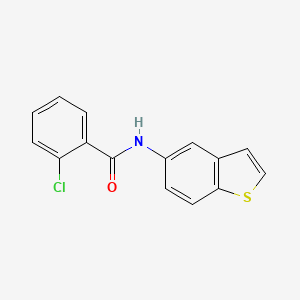

N-(1-benzothiophen-5-yl)-2-chlorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNOS/c16-13-4-2-1-3-12(13)15(18)17-11-5-6-14-10(9-11)7-8-19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROOYSDHPDVQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Benzothiophen 5 Yl 2 Chlorobenzamide and Analogues

Retrosynthetic Analysis of N-(1-benzothiophen-5-yl)-2-chlorobenzamide

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches centered around the amide bond. This strategic bond cleavage simplifies the complex target into more readily available or synthesizable precursors. hilarispublisher.comamazonaws.comnumberanalytics.comrsc.orgpressbooks.pub

The most direct disconnection is across the amide C-N bond. This leads to two key synthons: 5-amino-1-benzothiophene and 2-chlorobenzoyl chloride. This approach is synthetically feasible through a direct amidation reaction.

Alternatively, a disconnection can be envisioned at the aryl-nitrogen bond, suggesting a transition metal-catalyzed cross-coupling reaction. This would involve a benzothiophene (B83047) moiety functionalized with a leaving group (e.g., a halide) and 2-chlorobenzamide (B146235).

Precursor Synthesis Strategies

The successful synthesis of this compound hinges on the efficient preparation of its precursors.

Synthesis of 2-Chlorobenzamide Derivatives

2-Chlorobenzamide and its activated form, 2-chlorobenzoyl chloride, are crucial precursors. The synthesis of 2-chlorobenzoyl chloride can be achieved through several methods. A common laboratory and industrial method involves the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comguidechem.com For instance, treating 2-chlorobenzoic acid with thionyl chloride, often in an inert solvent like toluene, affords 2-chlorobenzoyl chloride in high yield. guidechem.com Another route involves the direct chlorination of 2-chlorobenzaldehyde, which can be achieved using chlorine gas in the presence of a catalyst like phosphorus pentachloride. chemicalbook.comgoogle.comgoogle.com

The resulting 2-chlorobenzoyl chloride is a versatile reagent for the subsequent amidation step.

Synthesis of Benzothiophene-Based Intermediates

The synthesis of the 5-aminobenzothiophene precursor can be approached in several ways. One common method involves the Gewald reaction, which can be used to construct the thiophene (B33073) ring, followed by functional group manipulations to introduce the amino group at the 5-position.

Another versatile approach is the annulation of a suitably substituted benzene (B151609) ring. For instance, microwave-assisted synthesis has been employed for the rapid preparation of 3-aminobenzothiophene scaffolds from 2-fluorobenzonitriles and methyl thioglycolate. rsc.org Subsequent functional group interconversions could then be used to obtain the desired 5-amino isomer. The synthesis of various substituted benzothiophenes has also been achieved through one-step reactions involving aryne intermediates and alkynyl sulfides. rsc.org

Coupling Reactions and Final Product Formation

The final and critical step in the synthesis of this compound is the formation of the amide bond, which can be accomplished through direct amidation or transition metal-catalyzed cross-coupling reactions.

Amidation Reactions for Benzamide (B126) Linkage

The most straightforward approach for the formation of the title compound is the direct acylation of 5-amino-1-benzothiophene with 2-chlorobenzoyl chloride. researchgate.netdocbrown.info This nucleophilic acyl substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction is generally efficient and proceeds under mild conditions to afford the desired this compound. organic-chemistry.orgnih.govccspublishing.org.cn

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 5-Amino-1-benzothiophene | 2-Chlorobenzoyl chloride | Pyridine or Triethylamine | Dichloromethane or THF | This compound |

Transition Metal-Catalyzed Cross-Coupling Approaches for Arylation

In addition to direct amidation, modern cross-coupling methodologies offer alternative routes for the formation of the C-N bond.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. escholarship.orgorganic-chemistry.orgnih.govnih.govacs.org In this approach, a 5-halo-1-benzothiophene (e.g., 5-bromo-1-benzothiophene) could be coupled with 2-chlorobenzamide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide). The development of specialized ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of aryl halides and amides under relatively mild conditions. organic-chemistry.orgnih.govacs.org

| Aryl Halide | Amide | Catalyst | Ligand | Base | Product |

| 5-Bromo-1-benzothiophene | 2-Chlorobenzamide | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, etc. | NaOtBu, K₂CO₃, etc. | This compound |

Suzuki-Miyaura Coupling: While primarily known for C-C bond formation, variations of the Suzuki-Miyaura coupling can also be employed for C-N bond formation. This would typically involve the reaction of a benzothiophene boronic acid or ester with an aminated coupling partner. However, for the synthesis of this compound, the Buchwald-Hartwig amination is generally a more direct and commonly employed strategy for the final C-N bond formation. mychemblog.comlibretexts.orgyonedalabs.commusechem.com

Purification and Spectroscopic Characterization Techniques

The conclusive identification and verification of the molecular structure of newly synthesized compounds like this compound and its analogues are contingent upon rigorous purification followed by detailed spectroscopic analysis. This section outlines the standard and advanced methodologies employed to isolate the target compound from reaction mixtures and to unequivocally elucidate its three-dimensional structure.

Following synthesis, the crude product is typically a mixture containing the desired amide, unreacted starting materials, and various byproducts. Chromatographic techniques are indispensable for isolating the target compound in high purity.

Column Chromatography is the most prevalent purification method for compounds of this class. nih.gov The process involves a stationary phase, typically silica (B1680970) gel, packed into a column. A solvent system, or eluent, is chosen as the mobile phase to carry the components of the mixture through the column at different rates based on their polarity. For N-aryl benzothiophene amides and related structures, a common approach is to use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. nih.gov For instance, a mobile phase starting with hexane (B92381) or petroleum ether and gradually introducing a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) is often effective. nih.govpitt.edu The separation is monitored by Thin-Layer Chromatography (TLC) , which helps in identifying the fractions containing the purified product. nih.govnih.gov

Recrystallization serves as a powerful alternative or final purification step, particularly for crystalline solid amides. researchgate.net This technique relies on the differential solubility of the target compound and impurities in a specific solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, such as ethanol, acetone, or acetonitrile, and then allowed to cool slowly. nih.govresearchgate.net As the solution cools, the solubility of the amide decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. researchgate.net

| Technique | Stationary Phase | Typical Mobile Phase / Solvent | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Acetone/Petroleum Ether | Primary purification of crude reaction mixture. nih.govacs.org |

| Thin-Layer Chromatography (TLC) | Silica Gel on plate | Same as column chromatography | Monitoring reaction progress and fraction analysis. nih.govnih.gov |

| Recrystallization | N/A | Ethanol, Acetonitrile, Dichloromethane | Final purification of solid products to obtain high-purity crystals. researchgate.netmdpi.com |

Once purified, the compound's structure is determined using a combination of spectroscopic methods. Each technique provides unique information about the molecule's framework and functional groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The amide linkage gives rise to several characteristic absorption bands. The N-H stretching vibration (Amide A) typically appears as a sharp band in the region of 3350-3215 cm⁻¹. nih.govmdpi.com The carbonyl (C=O) stretching vibration (Amide I band) is a strong, prominent band usually found between 1748-1653 cm⁻¹. nih.govmdpi.com The N-H bending vibration (Amide II band), coupled with C-N stretching, is observed around 1548 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are also visible above 3000 cm⁻¹. nih.gov

Table 2: Typical Infrared Absorption Bands for N-Aryl Benzamide Analogues

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide A (N-H Stretch) | Amide N-H | 3350 - 3215 | nih.govmdpi.com |

| Aromatic C-H Stretch | Aryl C-H | 3080 - 3033 | nih.gov |

| Amide I (C=O Stretch) | Amide C=O | 1748 - 1653 | nih.govmdpi.com |

| Amide II (N-H Bend) | Amide N-H | ~1548 | mdpi.com |

| C=C Aromatic Stretch | Aryl C=C | 1575 - 1532 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR spectra, the amide proton (N-H) typically appears as a broad singlet. The protons on the benzothiophene and 2-chlorobenzoyl rings would produce a series of signals in the aromatic region (typically δ 7-8.5 ppm), with their splitting patterns (doublets, triplets, multiplets) revealing the substitution pattern and coupling between adjacent protons.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically deshielded, appearing at a chemical shift (δ) around 165-170 ppm. The signals for the aromatic carbons of the two ring systems would be observed in the approximate range of δ 110-140 ppm.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the molecular formula with a high degree of confidence. mdpi.com For instance, an accurate mass measurement for an analogue was found to be 448.0916 for the [M+H]⁺ ion, corresponding to the calculated mass of 448.0912 for the formula C₂₅H₂₂BrNO₂H. mdpi.com

The most definitive method for structural elucidation is Single Crystal X-ray Diffraction . This technique provides an unambiguous determination of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and torsional angles. nih.gov To perform this analysis, a high-quality single crystal of the compound must first be grown, often by slow evaporation of a solvent like dichloromethane. mdpi.com

The analysis reveals critical structural parameters, such as the planarity of the aromatic rings and the amide group, as well as the dihedral angle between the benzothiophene and chlorobenzoyl ring systems. journalirjpac.com Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding (e.g., N-H···O) and π-stacking, which govern the packing of molecules in the crystal lattice. journalirjpac.com Crystallographic data for related N-aryl amide structures have been determined, providing a reference for the expected solid-state conformation. journalirjpac.com

Table 3: Illustrative Crystallographic Data for an Analogous N-Aryl Amide Compound (N-(Benzothiazol-2-yl)-3-chlorobenzamide Derivative)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.0299(2) |

| b (Å) | 7.0466(2) |

| c (Å) | 14.5490(2) |

| α (°) | 103.844(3) |

| β (°) | 92.929(2) |

| γ (°) | 107.291(3) |

| Volume (ų) | 662.33(4) |

| Z (molecules/unit cell) | 2 |

Data derived from a closely related analogue for illustrative purposes. journalirjpac.com

This comprehensive suite of purification and characterization techniques is essential for confirming the identity, purity, and detailed molecular structure of this compound and its derivatives, ensuring the reliability of subsequent scientific investigations.

Structure Activity Relationship Sar Studies of N 1 Benzothiophen 5 Yl 2 Chlorobenzamide and Its Analogues

Design and Synthesis of N-(1-benzothiophen-5-yl)-2-chlorobenzamide Analogues for SAR Profiling

Information regarding the specific design and synthetic routes for creating a library of this compound analogues for the purpose of SAR profiling is not detailed in the available scientific literature. General synthetic methods for analogous compounds typically involve the coupling of a substituted aminobenzothiophene with a substituted benzoyl chloride. The design of such analogues would systematically vary substituents on both the benzothiophene (B83047) and the chlorobenzamide rings to probe the effects on biological activity.

Impact of Substituent Modifications on Biological Activity

Specific data on the impact of substituent modifications on the biological activity of this compound is not publicly available. The following subsections are based on general principles of medicinal chemistry and SAR of related compound classes, but lack specific examples for the target molecule.

There is no specific information in the reviewed literature detailing the effects of modifying the benzothiophene moiety of this compound on its biological activity.

The influence of modifications to the chlorobenzamide portion of this compound, such as altering the halogen substituent or adding other groups to the phenyl ring, has not been specifically reported.

There is no available data discussing the impact of altering the amide linker in this compound on its biological activity.

Evaluation of Biological Activities and Target Identification in Vitro Focus

In Vitro Biological Activity Screening

Antimicrobial Activity Investigations

No studies have been identified that investigate the antimicrobial properties of N-(1-benzothiophen-5-yl)-2-chlorobenzamide against any bacterial or fungal strains.

Enzyme Modulatory Studies

There is no available data on the ability of this compound to modulate the activity of any specific enzymes. Consequently, no half-maximal inhibitory concentrations (IC50) or activation data have been reported.

Cellular Activity Assays

Information regarding the impact of this compound on cellular processes is not present in the current body of scientific literature. This includes a lack of in vitro antineoplastic evaluations against cancer cell lines.

Identification of Molecular Targets

Biochemical Pathway Perturbation Analysis

Without any data on its biological activities, it is not possible to analyze how this compound might perturb any biochemical pathways.

Ligand-Based Target Identification Approaches

No studies utilizing methods such as affinity proteomics or other ligand-based approaches to identify the molecular targets of this compound have been published.

An article on the chemical compound “this compound” with the specific focus and detailed outline requested cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific compound have yielded no results.

There is no publicly available research information on the biological activities, target identification, or mechanistic studies of "this compound." Consequently, the required sections on target validation methodologies, detailed analysis of cellular responses, investigation of downstream signaling pathways, and examination of subcellular localization and impact on organelles cannot be addressed.

Without any research findings, the creation of data tables and a scientifically accurate article that adheres to the provided structure is not possible. Further investigation into this compound would be necessary for any substantive report to be written.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as N-(1-benzothiophen-5-yl)-2-chlorobenzamide, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Receptor Binding Modes

To predict how this compound binds to a potential receptor, a three-dimensional structure of the target protein is required. The compound would be placed into the binding site of the receptor, and various conformational poses would be sampled. Scoring functions are then used to rank the poses, with the top-ranked poses representing the most likely binding modes. These simulations would reveal the specific orientation of the benzothiophene (B83047) and chlorobenzamide moieties within the receptor's active site.

Estimation of Binding Affinities to Proposed Biological Targets

Following the prediction of binding modes, computational methods can be employed to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. These estimations are valuable for prioritizing compounds for further experimental testing. Without specific studies, a table of binding affinities for this compound against any proposed targets cannot be provided.

Characterization of Key Intermolecular Interactions

A detailed analysis of the docked poses would identify the key intermolecular interactions responsible for the stability of the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: The amide group in this compound could act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the binding pocket.

Pi-Pi Interactions: The aromatic rings of the benzothiophene and chlorobenzyl groups can engage in pi-pi stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Pi-Alkyl Interactions: The aromatic rings can also interact favorably with alkyl side chains of amino acids such as valine, leucine, and isoleucine.

Halogen Bonds: The chlorine atom on the benzamide (B126) ring could potentially form halogen bonds with electron-donating atoms in the receptor.

A hypothetical representation of such interactions is provided in the table below.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Amide N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond | Amide C=O | Arginine, Lysine, Histidine |

| Pi-Pi Stacking | Benzothiophene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Pi-Pi Stacking | Chlorobenzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Pi-Alkyl | Benzothiophene Ring | Valine, Leucine, Isoleucine |

| Halogen Bond | Chlorine Atom | Backbone carbonyls, Serine, Threonine |

Quantum Chemical Calculations

Quantum chemical calculations provide in-depth information about the electronic properties and energetics of a molecule. These methods are based on the principles of quantum mechanics.

Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can be used to determine various electronic properties of this compound:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the oxygen and chlorine atoms would likely be regions of negative potential.

Conformational Landscapes and Stability Assessment

Molecules can exist in various three-dimensional arrangements called conformations. Quantum chemical calculations can be used to explore the conformational landscape of this compound by rotating the single bonds, particularly the amide bond and the bond connecting the two aromatic systems. By calculating the relative energies of different conformations, the most stable, low-energy conformers can be identified. This information is critical for understanding how the molecule might present itself to a biological target.

Characterization of Intra- and Intermolecular Interactions

Hydrogen Bonding: The amide group (-CONH-) in the molecule serves as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Intramolecularly, a hydrogen bond could potentially form between the amide proton and the sulfur atom of the benzothiophene ring or the chlorine atom of the chlorobenzamide moiety, leading to a more planar and rigid conformation. Intermolecularly, the amide group can form strong hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, or asparagine, which is a critical factor for ligand-receptor binding.

Halogen Bonds: The chlorine atom on the benzoyl ring can participate in halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom. In a biological context, the chlorine atom of this compound could form a halogen bond with a carbonyl oxygen or a hydroxyl group of an amino acid residue, contributing to the stability of the ligand-protein complex.

π-π Stacking and Other Interactions: The aromatic systems of the benzothiophene and chlorobenzoyl rings are capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net The sulfur atom in the benzothiophene ring can also participate in various noncovalent interactions, including van der Waals forces and interactions with biological targets. researchgate.net Computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies and geometries of these interactions, providing a detailed understanding of the forces governing the molecular recognition process.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights that are not accessible from static models.

Analysis of Ligand-Target Complex Dynamics and Stability

Once a potential biological target for this compound is identified through techniques like molecular docking, MD simulations can be performed to assess the stability of the ligand-target complex. A simulation would typically be run for tens to hundreds of nanoseconds, tracking the trajectory of each atom in the system.

Analysis of the simulation can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored to assess the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of binding stability.

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity.

Exploration of Compound Behavior in Biological Environments

MD simulations can also be used to model the behavior of this compound in various biological environments, such as in aqueous solution or embedded within a lipid bilayer mimicking a cell membrane. These simulations can provide crucial information about the compound's solubility, permeability, and potential for passive diffusion across cell membranes. By observing how the compound interacts with water molecules and lipid chains, researchers can predict its likely distribution and transport properties in the body.

In Silico Drug-Likeness and Bioavailability Potential Assessment

The success of a drug candidate is highly dependent on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities.

Predictive Modeling for Absorption and Distribution Features

The absorption of an orally administered drug is a key determinant of its bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. europa.eu Computational models can predict the Caco-2 permeability of a compound based on its physicochemical properties.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 315.79 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (octanol/water) | 4.2 | Optimal lipophilicity for cell membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |

| Caco-2 Permeability (Papp) | >10 x 10-6 cm/s | High predicted intestinal absorption |

| Human Intestinal Absorption | >90% | Likely to be well-absorbed orally |

Note: The values presented in this table are hypothetical and based on typical predictions for compounds with similar structural features.

Structural Feature Analysis for Bioavailability Optimization

The structural features of this compound suggest good potential for oral bioavailability. nih.gov Its molecular weight and number of hydrogen bond donors and acceptors fall within the ranges defined by Lipinski's Rule of Five, which is a widely used guideline for predicting drug-likeness. nih.gov The predicted high Caco-2 permeability suggests efficient passive diffusion across the intestinal epithelium.

However, further optimization may be possible. For instance, the introduction of a polar functional group could modulate the compound's solubility and permeability. The metabolic stability of the compound could also be investigated computationally to identify potential sites of metabolism and guide the design of analogs with improved metabolic profiles. The benzothiophene moiety itself is found in various drugs and is recognized for its favorable biological activities. nih.govijpsjournal.com

Lead Optimization and Medicinal Chemistry Strategies for N 1 Benzothiophen 5 Yl 2 Chlorobenzamide Analogues

Design Principles for Enhanced Potency and Selectivity

The rational design of analogues of N-(1-benzothiophen-5-yl)-2-chlorobenzamide is guided by a systematic exploration of its structure-activity relationships (SAR). The core principle is to modify specific substituents on the benzothiophene (B83047) and benzamide (B126) rings to optimize interactions with the target protein, thereby enhancing potency and selectivity. nih.gov

Key strategies in the design of these analogues include:

Substitution on the Benzamide Ring: The 2-chloro substituent on the benzamide ring is a critical feature. Alterations at this position can significantly impact potency and selectivity. A systematic study of various halogen substitutions (F, Br, I) and other electron-withdrawing or electron-donating groups can elucidate the optimal electronic and steric requirements for target engagement. For instance, in a series of benzamide derivatives targeting tubulin, modifications on the benzamide ring were crucial for occupying specific zones within the colchicine (B1669291) binding site, leading to enhanced antiproliferative activities. acs.orgnih.gov

Modification of the Benzothiophene Ring: The benzothiophene moiety offers several positions for substitution. Introducing small alkyl groups, halogens, or hydrogen bond donors/acceptors at positions 2, 3, 4, 6, and 7 of the benzothiophene ring can probe the topology of the binding pocket. For example, in a series of benzothiophene-3-carboxamide inhibitors of Aurora kinases, substitutions on the benzothiophene ring were optimized to achieve nanomolar inhibitory concentrations. nih.gov

Conformational Restriction: Introducing conformational constraints, such as by cyclization or the introduction of rigid linkers between the benzamide and benzothiophene moieties, can lock the molecule into a bioactive conformation. This can lead to a significant increase in potency by reducing the entropic penalty upon binding.

A hypothetical SAR exploration for analogues of this compound is presented in the table below, illustrating the impact of substitutions on potency.

| Compound ID | R1 (Benzamide) | R2 (Benzothiophene) | IC50 (nM) | Selectivity Index |

| 1 | 2-Cl | H | 150 | 10 |

| 2 | 2-F | H | 200 | 8 |

| 3 | 2-Br | H | 120 | 12 |

| 4 | 2-Cl | 3-CH3 | 80 | 25 |

| 5 | 2-Cl | 6-F | 100 | 18 |

| 6 | 2,6-diCl | H | 50 | 50 |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies to explore novel chemical space, improve physicochemical properties, and circumvent patent limitations while retaining biological activity. nih.govresearchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold that maintains the key pharmacophoric features. For the this compound scaffold, potential hops could include:

Replacing the benzothiophene ring with other bicyclic heteroaromatics such as indole, benzofuran, or indazole.

Substituting the benzamide moiety with other functionalities capable of similar hydrogen bonding interactions, like a reverse amide, a sulfonamide, or a urea.

Bioisosteric Replacements: This involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. researchgate.net For the target compound, several bioisosteric replacements can be envisioned:

Benzothiophene Ring: The sulfur atom in the benzothiophene could be replaced with an oxygen (benzofuran) or a nitrogen (indole).

Chlorine Atom: The 2-chloro substituent could be replaced with other halogens (Br, F), a trifluoromethyl group (CF3), or a cyano group (CN) to modulate electronic and steric properties.

Amide Linker: The amide bond can be replaced by a thioamide, an ester, or a ketone to alter metabolic stability and hydrogen bonding capacity.

The following table illustrates potential bioisosteric replacements and their rationale.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Benzothiophene | Indole, Benzofuran | Maintain aromaticity and shape, alter electronics and hydrogen bonding potential. |

| 2-Chlorophenyl | 2-Trifluoromethylphenyl | Mimic steric bulk and electron-withdrawing nature. |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alter hydrogen bonding and metabolic stability. |

Fragment-Based Drug Discovery Approaches Applied to the Benzamide-Benzothiophene System

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments. rug.nl The benzamide and benzothiophene moieties of this compound can be considered as two distinct fragments that can be individually optimized or linked together.

The FBDD process for this system would typically involve:

Fragment Screening: A library of small molecules containing either a benzamide or a benzothiophene core would be screened against the biological target using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) to identify initial hits with weak binding affinity.

Hit-to-Lead Optimization: Once fragments are identified, they can be optimized in several ways:

Fragment Growing: Starting with a single fragment (e.g., a substituted benzothiophene), chemical groups are added to explore unoccupied pockets in the binding site and improve potency.

Fragment Linking: If two fragments (e.g., a benzamide and a benzothiophene derivative) are found to bind in adjacent sites, they can be connected with a suitable linker to create a single, more potent molecule.

Fragment Merging: Overlapping fragments can be merged to design a novel, more potent compound that incorporates the key binding features of both.

For instance, a covalent fragment screening approach could identify electrophilic fragments that form covalent bonds with the target protein, providing a strong starting point for optimization. purdue.edu

Strategies for Improving Ligand Efficiency

Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per heavy atom. It is a valuable tool in lead optimization to ensure that increases in potency are not solely due to an increase in molecular size. sciforschenonline.orgnih.gov Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity. researchgate.netcore.ac.uk

The goal is to maximize the binding affinity while minimizing the size and lipophilicity of the molecule. Strategies to improve the ligand efficiency of this compound analogues include:

Focus on High-Quality Interactions: Prioritize modifications that introduce specific, high-quality interactions (e.g., hydrogen bonds, salt bridges) rather than simply adding bulk to increase van der Waals contacts.

Minimize Lipophilicity: Avoid the addition of large, greasy substituents that can increase lipophilicity without a proportional increase in potency. This can be guided by calculating LLE for each new analogue.

Structure-Based Design: Utilize X-ray crystallography or molecular modeling to visualize the binding mode of the lead compound and design modifications that achieve a better fit within the binding pocket.

The table below provides a hypothetical example of how LE and LLE might be used to guide the optimization of a lead compound.

| Compound ID | IC50 (nM) | Heavy Atom Count | LE | cLogP | LLE |

| Lead 1 | 250 | 22 | 0.35 | 4.5 | 2.1 |

| Analogue 1a | 100 | 24 | 0.36 | 4.8 | 2.2 |

| Analogue 1b | 50 | 23 | 0.40 | 4.2 | 3.1 |

| Analogue 1c | 20 | 25 | 0.41 | 5.0 | 2.7 |

In this example, Analogue 1b would be considered a more efficient lead for further optimization due to its improved LE and LLE values compared to the other analogues.

Q & A

Q. What are the common synthetic routes for preparing N-(1-benzothiophen-5-yl)-2-chlorobenzamide, and how can reaction conditions influence yield?

- Methodological Answer : A typical approach involves coupling 2-chlorobenzoyl chloride with a benzothiophene amine derivative. For example, describes a similar synthesis of N-(3-benzyl-5-hydroxyphenyl)-2-chlorobenzamide using a coupling reaction under reflux conditions (52% yield). Solvent choice (e.g., DMF, DCM) and temperature (0–50°C) significantly impact regioselectivity and purity, as seen in ’s optimization of analogous benzamide syntheses. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : 1H/13C NMR is standard for confirming the molecular structure (e.g., aromatic proton signals at δ 7.2–7.6 ppm in DMSO-d6, as in ). Mass spectrometry (LCMS/HRMS) validates molecular weight (e.g., ES+ peaks in ). Infrared spectroscopy (IR) identifies amide C=O stretches (~1650–1680 cm⁻¹). X-ray crystallography (via programs like SHELXL, ) can resolve crystal packing and hydrogen-bonding patterns, though single-crystal growth may require solvent screening .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity. Thermal stability is assessed via differential scanning calorimetry (DSC) or melting point analysis (e.g., 141–145°C for 2-chlorobenzamide in ). Long-term stability studies under varying temperatures and humidity levels (e.g., 4°C, -20°C) with periodic HPLC checks are recommended .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzothiophene ring influence the compound’s reactivity or biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzothiophene moiety can enhance electrophilic reactivity in further functionalization. highlights that fluorinated analogs exhibit improved receptor binding in pharmacological studies. Computational methods (DFT calculations) can map electrostatic potentials and predict sites for nucleophilic/electrophilic attack. Biological assays (e.g., enzyme inhibition in ) paired with SAR studies reveal how substituents modulate activity .

Q. What strategies resolve contradictions between computational structural predictions and experimental data (e.g., NMR, XRD)?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent interactions, tautomerism). For example, shows that 35Cl NQR frequencies and XRD bond lengths in substituted amides can diverge due to crystal packing forces. Refinement using SHELXL ( ) with constraints for thermal motion or hydrogen bonding can reconcile differences. Solvent-dependent NMR experiments (e.g., DMSO vs. CDCl₃) and variable-temperature studies help identify conformational flexibility .

Q. How can researchers optimize regioselectivity in functionalizing the 2-chlorobenzamide moiety?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C-H activation can target specific positions. demonstrates regioselective bromination of benzothiophene derivatives using N-bromoacetamide. Kinetic vs. thermodynamic control (e.g., low vs. high temperatures) should be tested, as shown in ’s solvent-dependent syntheses. Monitoring via TLC and in-situ IR ensures reaction progress .

Q. What advanced analytical methods are suitable for studying intermolecular interactions in cocrystals or polymorphs of this compound?

- Methodological Answer : Single-crystal XRD (via SHELXL, ) resolves hydrogen-bonding networks, while powder XRD distinguishes polymorphs. Solid-state NMR (ssNMR) probes molecular dynamics, and Raman spectroscopy identifies lattice vibrations. ’s analysis of C(S)-C(O) bond length variations in crystal structures exemplifies how packing forces alter electronic properties. Thermal analysis (TGA/DSC) correlates stability with crystallinity .

Q. How can metabolic stability and degradation pathways of this compound be evaluated in preclinical studies?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. ’s use of LCMS for characterizing pyrazoline-benzoxazole hybrids illustrates this approach. Isotopic labeling (e.g., 14C at the benzothiophene ring) tracks degradation products. Computational tools (e.g., MetaSite) predict cytochrome P450-mediated oxidation sites .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in synthetic yields or biological activity?

- Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (solvent, catalyst loading) systematically using Design of Experiments (DoE). ’s multi-condition synthesis trials provide a template. Statistical tools (ANOVA) identify critical factors. Biological replicates (n ≥ 3) and standardized assays (e.g., MIC in ) minimize variability .

Q. What validation steps ensure reproducibility in computational docking studies targeting this compound?

- Methodological Answer :

Use multiple docking software (AutoDock, Glide) with consensus scoring. Validate force fields against experimental binding data (e.g., IC50 from ). Molecular dynamics simulations (≥100 ns) assess binding stability. Cross-validate with mutagenesis studies to confirm key residues in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.